SCR1693 was developed as part of ongoing research into compounds that can modulate tau protein activity and improve cognitive deficits linked to metabolic disorders. It belongs to a class of compounds known as acetylcholinesterase inhibitors and calcium channel blockers, which are designed to enhance synaptic transmission and protect against neurodegenerative processes.
The synthesis of SCR1693 involves several steps that typically include the formation of key intermediates followed by final coupling reactions. The specific synthetic route can vary, but it generally encompasses:
Technical details regarding the synthesis methods include the use of specific reagents and catalysts, reaction conditions (temperature, pressure), and solvent systems optimized for yield and purity.
SCR1693 has a complex molecular structure characterized by specific functional groups that contribute to its activity. The molecular formula and structure can be represented as follows:
Data regarding its molecular weight, melting point, and solubility in different solvents are crucial for understanding its behavior in biological systems.
SCR1693 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
Technical details regarding these reactions include kinetic parameters (IC₅₀ values), reaction mechanisms, and potential side reactions that may occur during synthesis or biological activity.
The mechanism of action of SCR1693 primarily involves:
Data supporting these mechanisms include in vitro studies demonstrating the effects on tau phosphorylation levels and cognitive performance in animal models.
The physical and chemical properties of SCR1693 are essential for its application in research:
Relevant data from stability studies can inform researchers about optimal storage conditions and formulations for experimental use.
SCR1693 has several scientific applications, particularly in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2